molecular formula C3H6ClNS B057697 Dimethylthiocarbamoyl chloride CAS No. 16420-13-6

Dimethylthiocarbamoyl chloride

Cat. No. B057697
CAS RN: 16420-13-6
M. Wt: 123.61 g/mol
InChI Key: PHWISQNXPLXQRU-UHFFFAOYSA-N
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Description

Dimethylthiocarbamoyl chloride is a chemical compound utilized in various organic synthesis processes. This compound serves as a precursor for creating a range of substances, including selenothiocarbamates, diselenocarbamates, and selenoureas through reaction with nucleophiles such as lithium alkylselenolate and lithium alkylthiolate (Koketsu, Fukuta, & Ishihara, 2002).

Synthesis Analysis

Dimethylthiocarbamates (DMTCs) are synthesized from alcohols using commercial dimethylthiocarbamoyl chloride. This method demonstrates the compound's versatility as a precursor for generating spectrally simple, achiral, and nonpolar DMTCs, showcasing moderate to high stability under various conditions (Barma, Bandyopadhyay, Capdevila, & Falck, 2003).

Molecular Structure Analysis

The molecular structure and dimethyl rotamer properties of N,N-dimethylthiocarbamoyl chloride have been closely examined using gas-phase electron diffraction and computational methods. These studies reveal that the molecule exists in a near-planar conformer, highlighting the distinct orientation of the methyl groups attached to the nitrogen atom (Johansen & Hagen, 2003).

Chemical Reactions and Properties

Reactions of dimethylthiocarbamoyl chloride with iron carbonyl complexes produce a variety of products, indicating its reactivity and the formation of complex compounds with iron (Dean, 1977). Additionally, the synthesis of O-aryl/alkyl N,N-dimethylthiocarbamates from tetramethylthiuram disulfide presents a green and facile preparation method for important precursors of biologically reactive compounds, avoiding toxic and corrosive N,N-dialkylthiocarbamoyl chloride (Dong, Wang, Zhu, Liu, & Chang, 2017).

Scientific Research Applications

  • Alcohol Protecting Group :

    • Dimethylthiocarbamates, prepared using dimethylthiocarbamoyl chloride, are used as alcohol protecting groups due to their spectral simplicity, achirality, nonpolarity, and stability under various conditions (Barma et al., 2003).
  • Organometallic Chemistry :

    • It reacts with iron carbonyl complexes to produce a variety of unusual products, which are relevant in the study of organometallic chemistry (Dean, 1977).
    • The reaction of dimethylthiocarbamoyl chloride with dicobalt octacarbonyl results in a diamagnetic trinuclear cobalt carbonyl-sulfur complex, offering insights into metal-ligand interactions (Mahe et al., 1981).
  • Synthesis of Bioactive Compounds :

    • Used in synthesizing thio- and oxo-analogues of isopsoralen, providing novel compounds for biological studies (Clarke & Robinson, 2002).
    • Facilitates the synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates, important precursors of potentially biologically reactive compounds (Dong et al., 2017).
  • Inorganic Chemistry :

    • In the synthesis of complexes involving manganese and molybdenum carbonyls, acting as a ligand (Dean & Treichel, 1974).
  • Chemical Analysis and Characterization :

    • Used in the structural analysis of dimethyltin chloride N, N-dimethyldithiocarbamate (Furue et al., 1970).
  • Extraction Processes :

    • In the extraction of Pd(II) ions, demonstrating its utility in separation and purification processes (Gandhi et al., 2014).

Safety And Hazards

Dimethylthiocarbamoyl chloride is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers There are several papers that discuss the properties and applications of Dimethylthiocarbamoyl chloride. For instance, a paper titled “Dimethylthiocarbamate (DMTC): An Alcohol Protecting Group” discusses the preparation of Dimethylthiocarbamates (DMTCs) from the corresponding alcohols using commercial dimethylthiocarbamoyl chloride . Another paper titled “Investigation on the Formation and Hydrolysis of N-Dimethylcarbamoyl” discusses the use of Dimethylthiocarbamoyl chloride .

properties

IUPAC Name

N,N-dimethylcarbamothioyl chloride
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InChI

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWISQNXPLXQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4066048
Record name Dimethylthiocarbamoyl chloride
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Molecular Weight

123.61 g/mol
Source PubChem
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Physical Description

Pale yellow solid; [Alfa Aesar MSDS]
Record name Dimethylthiocarbamoyl chloride
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Product Name

Dimethylthiocarbamoyl chloride

CAS RN

16420-13-6
Record name Dimethylthiocarbamoyl chloride
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Record name Dimethylthiocarbamoyl chloride
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Record name Carbamothioic chloride, N,N-dimethyl-
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Record name Dimethylthiocarbamoyl chloride
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Record name DIMETHYLTHIOCARBAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
726
Citations
JAE Gibson, M Cowie - Organometallics, 1984 - ACS Publications
We have recently been investigating the chemistry of sulfur-containing heteroallenes1, 2 and related molecules with binuclear systems in orderto obtain a better un-derstanding of how …
Number of citations: 0 pubs.acs.org
DN Kevill, TM Rudolph… - Journal of Physical …, 2000 - Wiley Online Library
A study of the solvolyses of N,N‐dimethylcarbamoyl chloride (1) was extended to the solvolyses of N,N‐dimethylthiocarbamoyl chloride (2). The specific rates of solvolysis of 2 at 0.0 C …
Number of citations: 0 onlinelibrary.wiley.com
AA Ponaras, Ö Zaim - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 16420‐13‐6 ] C 3 H 6 ClNS (MW 123.62) InChI = 1S/C3H6ClNS/c1‐5(2)3(4)6/h1‐2H3 InChIKey = PHWISQNXPLXQRU‐UHFFFAOYSA‐N (conversion of phenols to thiophenols; and, …
Number of citations: 0 onlinelibrary.wiley.com
WK Dean - Journal of Organometallic Chemistry, 1977 - Elsevier
… In other pap&s we have described the reactions of dimethylthiocarbamoyl chloride (CICSNMeZ) with carbonyl anions of manganese and molybdenum [I] and with Ni(CO)4- 121. In the …
Number of citations: 0 www.sciencedirect.com
TH Johansen, K Hagen - The Journal of Physical Chemistry A, 2003 - ACS Publications
The molecular structures and the dimethyl rotamer properties of N,N-dimethylthioformamide (TFA) and N,N-dimethylthiocarbamoyl chloride (TCC) have been investigated using gas-…
Number of citations: 0 pubs.acs.org
W Xingyue, X Changlin, G Hongyu, L Mi… - Chinese Journal of …, 2021 - sioc-journal.cn
… Without any additional solvent, a series of aliphatic and aromatic sulfoxides could react with dimethylthiocarbamoyl chloride at 100 ℃ to afford the corresponding thioethers in …
Number of citations: 0 sioc-journal.cn
H Caliskan, O Zaim - Synthetic Communications®, 2010 - Taylor & Francis
Full article: New Deoxygenation Method for Amine N-Oxides Using Dimethylthiocarbamoyl Chloride … We herein report a simple and efficient deoxygenation method for various …
Number of citations: 0 www.tandfonline.com
N Aoyama, M Sakakibara - Biotechnology Advances, 1996 - elibrary.ru
Method for stabilizing glucose 6-phosphate dehydrogenase with hydroxylamines, aldehyde scavengers, dimethylthiocarbamoyl chloride or 2-(2-aminoethylamino) ethanol … METHOD …
Number of citations: 0 elibrary.ru
AA Ponaras, Ö Zaim - Journal of Heterocyclic Chemistry, 2007 - Wiley Online Library
Deoxygenation of pyridine Nâ•’oxides with dimethylthiocarbamoyl chloride … Treatment of pyridine N-oxides with dimethylthiocarbamoyl chloride in boiling acetonitrile …
Number of citations: 0 onlinelibrary.wiley.com
T Masahiko, M Tomoya, I Ken-ichi - Heterocycles: an international …, 2001 - cir.nii.ac.jp
Cyclization Reactions of 2-Methylbenzenesulfonamides Using N,N-Dimethylcarbamoyl Chloride, N,N-Dimethylthiocarbamoyl Chloride, and N,N-Dimethylsulfamoyl Chloride | CiNii …
Number of citations: 0 cir.nii.ac.jp

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